molecular formula C17H15FN4O3 B3009634 N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)oxalamide CAS No. 2034255-47-3

N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)oxalamide

Cat. No.: B3009634
CAS No.: 2034255-47-3
M. Wt: 342.33
InChI Key: UNGSSBFMVCXKDM-UHFFFAOYSA-N
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Description

N1-(2-Fluorophenyl)-N2-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-fluorophenyl group at the N1 position and a heterocyclic substituent at N2, combining furan and pyrazole moieties.

Properties

IUPAC Name

N'-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3/c18-12-5-1-2-6-13(12)21-17(24)16(23)19-11-14(15-7-3-10-25-15)22-9-4-8-20-22/h1-10,14H,11H2,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGSSBFMVCXKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)oxalamide, with a molecular formula of C17H15FN4O3 and a molecular weight of 342.33 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The compound features a complex structure that includes:

  • Fluorophenyl moiety : Enhances lipophilicity and potential receptor interactions.
  • Furan and pyrazole rings : Known for their biological activities, including anti-inflammatory and analgesic effects.
  • Oxalamide functional group : May contribute to the compound's stability and solubility.

The unique combination of these structural elements suggests that this compound could interact with various biological targets, influencing numerous physiological pathways.

Preliminary studies indicate that this compound may act as a modulator of ion channels, particularly the TRPM8 channel. TRPM8 is involved in sensory perception and pain pathways, making it a target for analgesic drug development. The compound's interaction with TRPM8 could lead to modulation of pain responses, which is particularly relevant for conditions involving chronic pain or inflammation.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit specific biological activities:

  • IC50 Values : Research indicates that similar compounds exhibit varying degrees of inhibition against certain cellular targets. For instance, compounds with furan or pyrazole substituents have shown IC50 values ranging from 0.62 μM to 9.8 μM against specific enzymes or receptors .
CompoundIC50 (μM)Notable Features
N1-(furan-3-ylmethyl)-N2-(pyrazol-4-yl)oxalamide0.71Enhanced activity due to furan substitution
N1-(2-fluorophenyl)-N2-(pyrazol-1-yl)ethyl oxalamide0.39Increased inhibitory activity with specific substitutions
N1-(3-chloro-4-fluorophenyl)-N2-(thiophen-2-ylmethyl)oxalamide9.8Potential for different biological activity due to structural variations

Analgesic Activity

A study focused on the analgesic properties of related oxalamide compounds revealed that modifications in the aromatic substituents significantly impacted their efficacy in pain models. Compounds similar to this compound demonstrated promising results in reducing pain responses in animal models, suggesting potential therapeutic applications in pain management .

Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of oxalamide derivatives, including those with furan and pyrazole functionalities. Results indicated that these compounds could significantly reduce inflammation markers in vitro, supporting their potential use in treating inflammatory diseases .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of the furan intermediate : Reaction of furan with alkylating agents under basic conditions.
  • Synthesis of the pyrazole component : Utilizing known methodologies for pyrazole formation.
  • Coupling reaction : The final oxalamide is formed through coupling the furan and pyrazole intermediates with an appropriate oxalate derivative.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The following table summarizes key structural and functional differences between the target compound and related oxalamides:

Compound Name N1 Substituent N2 Substituent Key Properties/Applications References
N1-(2-Fluorophenyl)-N2-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)oxalamide 2-Fluorophenyl 2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl Unknown specific data; structurally unique due to fluorophenyl and fused heterocyclic group N/A
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Potent umami agonist; regulatory approval as a flavor enhancer (FEMA 4233); NOEL = 100 mg/kg/day; metabolically stable
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (Compound 18) 2-Fluorophenyl 4-Methoxyphenethyl Moderate yield (52%); characterized via NMR and MS; structural simplicity compared to target compound
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456) 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Inhibits CYP3A4 (51% at 10 µM); structurally analogous to S336 but with altered substitution pattern
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (Compound 10) Adamant-2-yl 4-Chlorobenzyloxy High melting point (>210°C); synthetic model for steric effects; no flavoring data

Key Observations:

Structural Diversity : The target compound’s N2 heterocyclic group (furan-pyrazole) distinguishes it from analogs with pyridyl (S336, S5456) or simple arylalkyl (Compound 18) substituents. This may confer unique binding interactions or metabolic behavior .

Metabolic Stability : S336 and related compounds exhibit rapid metabolism in hepatocytes without amide hydrolysis, suggesting that the oxalamide backbone is inherently stable. The target compound’s furan-pyrazole group may introduce alternative metabolic pathways, though this requires validation .

Toxicity and Safety: Regulatory approvals for S336 (NOEL = 100 mg/kg/day, safety margin >33 million) highlight the low risk profile of oxalamides with methoxybenzyl/pyridyl groups. The fluorine and heterocyclic substituents in the target compound may necessitate specific toxicological studies .

Enzyme Interactions : S5456’s transient CYP3A4 inhibition suggests that substituent modifications (e.g., dimethoxybenzyl vs. fluorophenyl) can modulate enzyme interactions. The target compound’s impact on CYPs remains speculative .

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